molecular formula C20H17IN2O3S B319052 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B319052
M. Wt: 492.3 g/mol
InChI Key: AXHDAFQCQQLIAQ-UHFFFAOYSA-N
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Description

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17IN2O3S It is characterized by the presence of an iodine atom, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the introduction of the iodine atom and the formation of the sulfonyl and benzamide groups. One common synthetic route includes:

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
  • 2-iodo-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide
  • 2-iodo-N-{4-[(propylamino)sulfonyl]phenyl}benzamide

Uniqueness

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17IN2O3S

Molecular Weight

492.3 g/mol

IUPAC Name

2-iodo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C20H17IN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24)

InChI Key

AXHDAFQCQQLIAQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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